N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bifuran moiety linked to a bromonicotinamide group, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide typically involves the coupling of a bifuran derivative with a bromonicotinamide precursor. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, furfurylamine and 2,5-furandicarboxylic acid can be reacted in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave irradiation . This method allows for efficient synthesis with good yields.
Industrial Production Methods: While specific industrial production methods for N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide are not well-documented, the principles of microwave-assisted synthesis and the use of effective coupling reagents can be scaled up for larger production. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The bromonicotinamide group can be reduced to form amine derivatives.
Substitution: The bromine atom in the nicotinamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, while the bromonicotinamide group can modulate enzymatic activity. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes .
Comparison with Similar Compounds
- N-([2,3’-bifuran]-5-ylmethyl)-3-cyanobenzamide
- N-([2,3’-bifuran]-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
- 3-(benzenesulfonyl)-N-([2,3’-bifuran]-5-ylmethyl)propanamide
Uniqueness: N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide stands out due to its bromonicotinamide group, which imparts unique reactivity and potential biological activity. Compared to other bifuran derivatives, this compound offers distinct advantages in terms of its synthetic accessibility and diverse applications .
Properties
IUPAC Name |
5-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-5-11(6-17-7-12)15(19)18-8-13-1-2-14(21-13)10-3-4-20-9-10/h1-7,9H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNBPHXBQRMZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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